N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a nitro group, a methoxy group, a pyrimidinone ring, and a thioether linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C14H14N4O5S |
|---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H14N4O5S/c1-8-5-12(19)17-14(15-8)24-7-13(20)16-10-4-3-9(18(21)22)6-11(10)23-2/h3-6H,7H2,1-2H3,(H,16,20)(H,15,17,19) |
InChI Key |
WCQMEPLXMGDUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Formation of the Pyrimidinone Ring: Cyclization reactions to form the pyrimidinone structure.
Thioether Formation: Introduction of the sulfur linkage to connect the pyrimidinone ring with the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Derivatives: From substitution reactions involving the methoxy group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)-acetamide: Lacks the pyrimidinone and thioether groups.
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide: Lacks the nitro and methoxy groups.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
